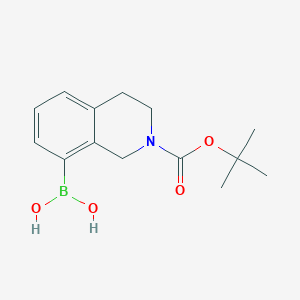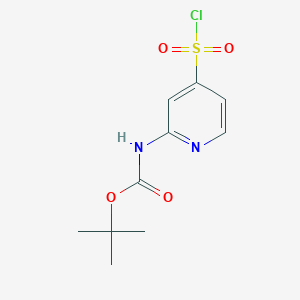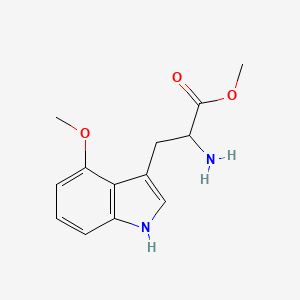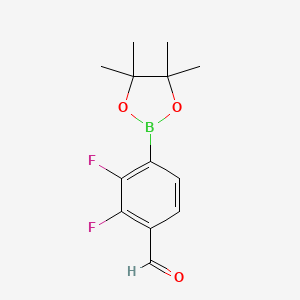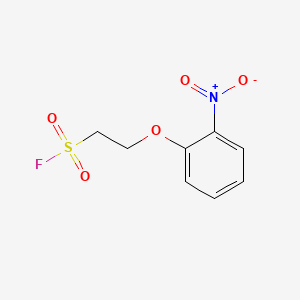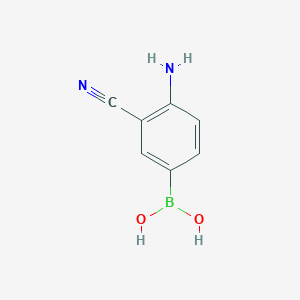
(4-Amino-3-cyanophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-3-cyanophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and two hydroxyl groups. This particular compound is notable for its amino and cyano functional groups attached to a phenyl ring, making it a versatile reagent in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3-cyanophenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or boronate ester. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, efficient mixing, and purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (4-Amino-3-cyanophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium periodate as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products:
Oxidation: Formation of 4-amino-3-cyanophenol.
Reduction: Formation of 4-amino-3-aminophenylboronic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Amino-3-cyanophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Amino-3-cyanophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensor design. The boronic acid group interacts with hydroxyl groups on target molecules, forming stable complexes that can modulate biological activity or provide analytical signals .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the amino and cyano groups, making it less versatile in certain reactions.
4-Aminophenylboronic acid: Similar but lacks the cyano group, affecting its reactivity and applications.
3-Cyanophenylboronic acid: Similar but lacks the amino group, limiting its use in biological applications.
Uniqueness: (4-Amino-3-cyanophenyl)boronic acid is unique due to the presence of both amino and cyano groups, which enhance its reactivity and versatility in various chemical and biological applications. This dual functionality allows it to participate in a broader range of reactions and makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C7H7BN2O2 |
|---|---|
Molecular Weight |
161.96 g/mol |
IUPAC Name |
(4-amino-3-cyanophenyl)boronic acid |
InChI |
InChI=1S/C7H7BN2O2/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-3,11-12H,10H2 |
InChI Key |
ZLIHXNOJZAMEDO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)N)C#N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


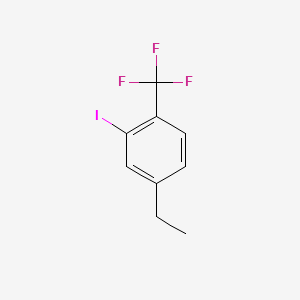
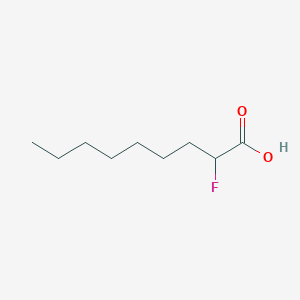

![3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13454244.png)
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13454248.png)
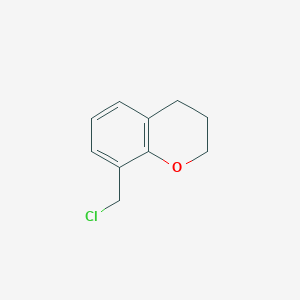
![2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide](/img/structure/B13454271.png)


